molecular formula C14H26O3 B14651050 Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate CAS No. 51079-73-3

Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate

Cat. No.: B14651050
CAS No.: 51079-73-3
M. Wt: 242.35 g/mol
InChI Key: CTVVYXYBDKTPOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-ethoxy-3,7-dimethyloct-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 7-ethoxy-3,7-dimethyloct-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester moiety. This functional group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. The compound’s reactivity is influenced by the electronic and steric properties of its substituents .

Comparison with Similar Compounds

Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate can be compared with other enoate esters, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical reactivity and applications.

Properties

CAS No.

51079-73-3

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

ethyl 7-ethoxy-3,7-dimethyloct-2-enoate

InChI

InChI=1S/C14H26O3/c1-6-16-13(15)11-12(3)9-8-10-14(4,5)17-7-2/h11H,6-10H2,1-5H3

InChI Key

CTVVYXYBDKTPOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CCCC(C)(C)OCC

Origin of Product

United States

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